(1R,3S)-Cyclopentane-1,3-dicarboxylic acid chemical properties
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Scaffold of Unique Potential
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a non-planar, chiral dicarboxylic acid that has garnered significant interest as a versatile building block in medicinal chemistry and material science.[1][2] Its rigid cyclopentane core, combined with the specific cis stereochemical arrangement of its two carboxylic acid groups, imparts a unique three-dimensional structure that is instrumental in the synthesis of complex molecular architectures.[1][3] This guide provides a comprehensive overview of its core chemical properties, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.
Core Physicochemical and Spectroscopic Profile
The distinct stereochemistry of (1R,3S)-cyclopentane-1,3-dicarboxylic acid governs its physical and spectroscopic characteristics.[1] It typically presents as an off-white to pale yellow crystalline solid.[1][2] The presence of two hydrophilic carboxylic acid groups on a hydrophobic cyclopentane ring results in slight solubility in water, which can be influenced by pH, and solubility in polar organic solvents.[1][2]
Physical and Chemical Properties
A summary of the key physicochemical properties is provided below. These values are foundational for designing experimental conditions, including reaction temperatures, solvent systems, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₄ | [1][4] |
| Molecular Weight | 158.15 g/mol | [1][4] |
| CAS Number | 876-05-1 | [4][5] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | ~121°C | [1] |
| Boiling Point (Est.) | 243.22°C | [1] |
| Density (Est.) | 1.2605 g/cm³ | [1] |
| pKa₁ | 4.26 (at 25°C) | [1][4] |
| pKa₂ | 5.51 (at 25°C) | [1][4] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of (1R,3S)-cyclopentane-1,3-dicarboxylic acid.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by features characteristic of a carboxylic acid. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum provides insights into the molecule's conformation. Vicinal coupling constants (³J) between adjacent protons on the cyclopentane ring typically fall within the 7-10 Hz range.[1] The specific chemical shifts and coupling patterns are sensitive to the solvent and the conformational preferences of the slightly bent cyclopentane ring.[1][6]
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¹³C NMR : Due to the molecule's symmetry, the ¹³C NMR spectrum is relatively simple. However, the non-planar nature of the ring means that not all carbon atoms are chemically equivalent, leading to distinct signals for the carboxyl carbons and the different carbons of the cyclopentane ring.[6]
-
-
Mass Spectrometry (MS) : Under mass spectrometry analysis, the molecular ion peak [M]⁺ is observed at an m/z of 158, confirming the molecular formula C₇H₁₀O₄.[1] Characteristic fragmentation patterns arise from the loss of water (H₂O) and carbon dioxide (CO₂).[1]
Acidity and Chemical Reactivity
The chemical behavior of this diacid is largely dictated by its two carboxylic acid functional groups.
Acidity and Ionization
The compound exhibits two distinct ionization constants (pKa values).[1][4] The first pKa of 4.26 is for the dissociation of the first proton, a value typical for carboxylic acids.[1] The second pKa is slightly higher at 5.51, indicating that the second proton is less readily donated due to the electrostatic repulsion from the newly formed carboxylate anion.[1] This differential acidity is a key consideration in pH-dependent reactions and separations.
Characteristic Reactions
As a dicarboxylic acid, it undergoes a range of standard transformations, making it a versatile synthetic intermediate.[1][2]
-
Esterification : Both carboxyl groups can react with alcohols under acidic catalysis to form diesters.[1][7] This reaction is fundamental for creating derivatives with altered solubility, lipophilicity, and for use as plasticizers or lubricants.[7]
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Amidation : Reaction with amines, typically activated by coupling agents, yields amides. This is a crucial reaction in pharmaceutical chemistry for incorporating the cyclopentane scaffold into peptide-like structures or other bioactive molecules.[2]
-
Reduction : The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Condensation and Polymerization : The bifunctional nature of the molecule allows it to act as a monomer in condensation polymerization to form polyesters or polyamides.[1]
-
Decarboxylation : Under certain thermal conditions, it can undergo decarboxylation, although this is less common than with beta-keto acids.[1]
The cis orientation of the two carboxyl groups can also facilitate intramolecular reactions, such as the formation of a cyclic anhydride under dehydrating conditions. This reactivity profile provides a rich toolbox for synthetic chemists.
Synthesis and Stereochemical Control
The synthesis of (1R,3S)-cyclopentane-1,3-dicarboxylic acid with high stereochemical purity is non-trivial. Several general strategies have been reported:
-
Diels-Alder Reaction : This powerful cycloaddition can be used to form the cyclopentane ring system, followed by subsequent chemical modifications to introduce the carboxyl groups.[1]
-
Oxidative Cleavage : Starting from a suitable cyclopentene derivative, oxidative cleavage of the double bond can generate the two carboxylic acid functionalities.[1]
-
Chiral Resolution : Often, a racemic or diastereomeric mixture of cyclopentane-1,3-dicarboxylic acids is synthesized first, followed by resolution to isolate the desired (1R,3S) stereoisomer.[8]
The choice of synthetic route is critical, as the biological and material properties of the final products are highly dependent on the precise stereochemistry of this core unit.[3]
Exemplar Experimental Protocol: Diester Synthesis
Trustworthy and reproducible protocols are the bedrock of scientific progress. The following procedure for the synthesis of a dialkyl ester is adapted from established esterification principles.[7]
Objective: To synthesize Di(2-ethylhexyl) (1R,3S)-cyclopentane-1,3-dicarboxylate.
Materials:
-
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid (1.0 eq)
-
2-Ethylhexanol (2.2 eq)
-
p-Toluenesulfonic acid (catalytic amount, ~0.02 eq)
-
Toluene (as solvent, to facilitate water removal)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
Procedure:
-
Setup: Assemble the flask, Dean-Stark trap, and condenser. Charge the flask with (1R,3S)-cyclopentane-1,3-dicarboxylic acid, 2-ethylhexanol, toluene, and the p-toluenesulfonic acid catalyst.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Causality Insight: The removal of water drives the equilibrium of this reversible reaction towards the product side, ensuring a high yield, in accordance with Le Châtelier's principle.
-
-
Monitoring: Continue the reaction until no more water is collected in the trap, indicating the reaction is complete. This typically takes several hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like diethyl ether and transfer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Self-Validation: The bicarbonate wash is a critical self-validating step. The absence of effervescence upon addition indicates the successful neutralization of the acidic catalyst.
-
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the pure diester.[7]
Applications in Research and Drug Development
The unique stereochemical and bifunctional nature of (1R,3S)-cyclopentane-1,3-dicarboxylic acid makes it a valuable scaffold in medicinal chemistry.
-
Antiviral Agents : It has been utilized as a key building block in the synthesis of inhibitors of human immunodeficiency virus (HIV) replication.[1][] Its rigid structure allows it to present pharmacophoric groups in a precise spatial orientation, enhancing binding affinity to targets like HIV protease.[1]
-
Neurological Research : The amino-substituted analogue, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), is a potent and selective agonist for metabotropic glutamate receptors (mGluRs).[3] This highlights how the dicarboxylic acid core can be functionalized to create powerful pharmacological tools for studying the central nervous system.
-
Isosteric Replacement : The cyclopentane dicarboxylic acid moiety can be considered as a novel isostere for other chemical groups in drug design, offering a way to modulate properties like acidity, lipophilicity, and metabolic stability.[10][11]
Conclusion
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is more than a simple cyclic diacid; it is a stereochemically defined scaffold that offers significant opportunities for innovation. Its well-characterized physical properties, predictable reactivity, and proven utility as a building block for complex, bioactive molecules make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical properties is the first step toward unlocking its full synthetic potential.
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ACS Publications. (1991). Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid. Journal of Medicinal Chemistry. Available at: [Link]
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PubMed. (1991-08-14). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Available at: [Link]
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PubChem. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129. Available at: [Link]
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SciSpace. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent. Available at: [Link]
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ResearchGate. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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